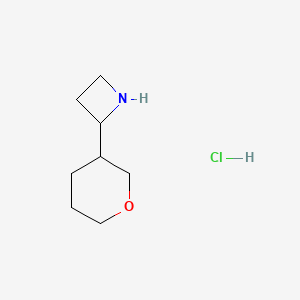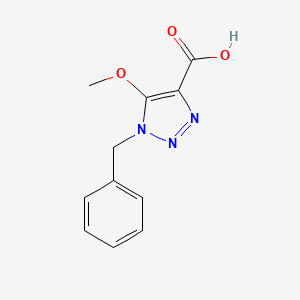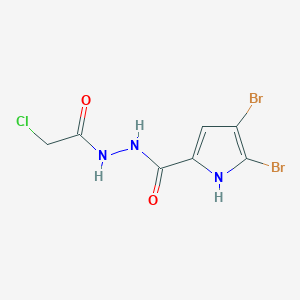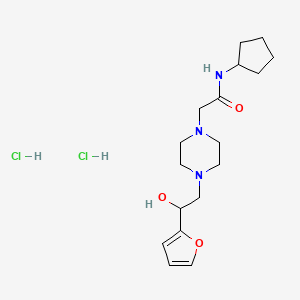
Clorhidrato de 2-(oxan-3-il)azetidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride” is a chemical compound with the molecular formula C7H15NO . It is a solid in form and has a molecular weight of 129.20 . The SMILES string representation of this compound is NCCC1CCCOC1 .
Molecular Structure Analysis
The InChI representation of this compound is 1S/C7H15NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6,8H2 . This indicates that the compound contains a nitrogen atom (N), a carbon atom ©, and a hydrogen atom (H) arranged in a specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride” include a molecular weight of 129.20 . It is a solid in form . The compound does not have a flash point, indicating that it is not applicable .Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-(oxan-3-yl)azetidine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s pharmacological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(oxan-3-yl)azetidine hydrochloride . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has also been found to exhibit a range of biological activities, which makes it a versatile tool for investigating inflammation, cancer, and viral infections. However, there are also some limitations to the use of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee in lab experiments. For example, 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee may have limited efficacy in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee. One direction is to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as a cancer therapy, either alone or in combination with other anti-cancer agents. Finally, there is a need to investigate the potential of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee as an anti-viral agent, either alone or in combination with other anti-viral agents. Overall, the research on 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee has the potential to lead to the development of new and effective therapies for a range of diseases.
Métodos De Síntesis
The synthesis of 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloridee involves a multi-step process that starts with the reaction of 3-bromotetrahydro-2H-pyran with sodium azide to yield 2-azido-3-tetrahydro-2H-pyran. This intermediate is then reacted with ethyl chloroacetate to form 2-(2-chloroacetyl)tetrahydro-2H-pyran-3-ol. The final step involves the reaction of this intermediate with sodium azide and triethylamine to yield 2-(Tetrahydro-2H-pyran-3-yl)azetidine hydrochloride.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Las azetidinas, incluida la “Clorhidrato de 2-(oxan-3-il)azetidina”, son heterociclos importantes de cuatro miembros que se utilizan en la síntesis orgánica . La reactividad de las azetidinas está impulsada por una considerable tensión del anillo, lo que se traduce en un manejo fácil y una reactividad única que puede desencadenarse en condiciones de reacción adecuadas .
Química medicinal
El andamiaje único del anillo de cuatro miembros de las azetidinas que contiene el átomo de nitrógeno polar incrustado representa un motivo privilegiado en la química medicinal y aparece en moléculas bioactivas y productos naturales .
Descubrimiento de fármacos
Las azetidinas se han utilizado como motivos en el descubrimiento de fármacos . Por ejemplo, los productos naturales que contienen azetidina, como el ácido azetidina-2-carboxílico, han dado lugar a un mayor interés en este heterociclo único de cuatro miembros .
Síntesis de polímeros
Las azetidinas se han aplicado en la síntesis de polímeros . La reactividad única de las azetidinas se puede aprovechar para crear nuevas estructuras de polímeros .
Plantillas quirales
Las azetidinas se han utilizado como plantillas quirales en la síntesis de otras moléculas complejas . La estructura del anillo de cuatro miembros de las azetidinas puede impartir quiralidad a otras moléculas durante la síntesis .
Funcionalización C(sp3)–H
Uno de los avances recientes en la química de las azetidinas es la funcionalización práctica C(sp3)–H . Este proceso implica la modificación de un enlace carbono-hidrógeno en un compuesto orgánico, que es un paso clave en la síntesis de muchos productos farmacéuticos y químicos finos .
Safety and Hazards
Propiedades
IUPAC Name |
2-(oxan-3-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(6-10-5-1)8-3-4-9-8;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPZHJZZOSKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)



![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)





![Ethyl 1-(6-isobutyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2394099.png)


![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394105.png)